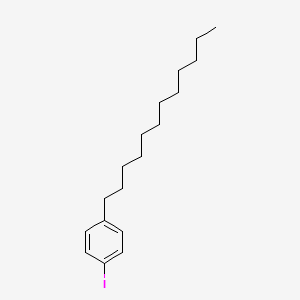
1-Dodecyl-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-4-iodobenzene is an organic compound with the molecular formula C18H29I . It is characterized by a benzene ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and an iodine atom at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-iodobenzene can be synthesized through various methods. One common approach involves the iodination of 1-dodecylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-dodecyl-4-aminobenzene, 1-dodecyl-4-hydroxybenzene, etc.
Coupling Products: Biaryl compounds or extended aromatic systems.
Aplicaciones Científicas De Investigación
1-Dodecyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of liquid crystals and organic semiconductors.
Biological Studies: Investigated for its potential in drug delivery systems due to its hydrophobic dodecyl chain.
Mecanismo De Acción
The mechanism of action of 1-dodecyl-4-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the iodine atom, forming a palladium-aryl complex. This complex then undergoes transmetallation and reductive elimination steps to form the final product.
Comparación Con Compuestos Similares
- 1-Dodecyl-4-bromobenzene
- 1-Dodecyl-4-chlorobenzene
- 1-Dodecyl-4-fluorobenzene
Comparison: 1-Dodecyl-4-iodobenzene is unique due to the relatively weak carbon-iodine bond, making it more reactive in substitution and coupling reactions compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity is advantageous in synthetic applications where high reactivity is desired.
Propiedades
Número CAS |
170698-90-5 |
|---|---|
Fórmula molecular |
C18H29I |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
4-iodododecylbenzene |
InChI |
InChI=1S/C18H29I/c1-2-3-4-5-6-10-15-18(19)16-11-14-17-12-8-7-9-13-17/h7-9,12-13,18H,2-6,10-11,14-16H2,1H3 |
Clave InChI |
XCHZLNUUCYPION-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)I |
SMILES canónico |
CCCCCCCCC(CCCC1=CC=CC=C1)I |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2628151.png)
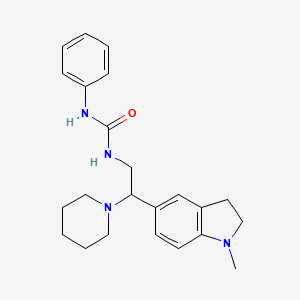
![N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2628153.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)
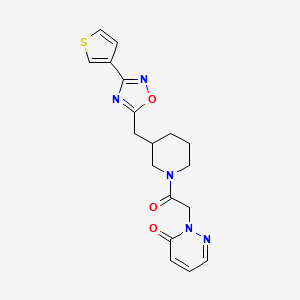
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-enamide](/img/structure/B2628158.png)

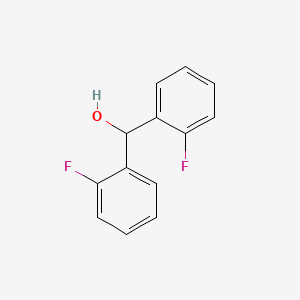

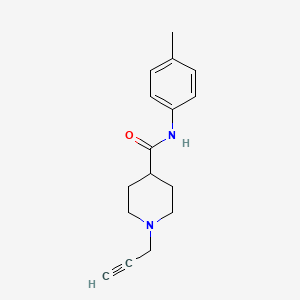
![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)
![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)
![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)
